molecular formula C5H6N2O3 B3047568 Ethyl 3-diazo-2-oxopropanoate CAS No. 14214-10-9

Ethyl 3-diazo-2-oxopropanoate

Cat. No.: B3047568
CAS No.: 14214-10-9
M. Wt: 142.11
InChI Key: JFADAFQNHSDFKQ-UHFFFAOYSA-N
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Description

Ethyl 3-diazo-2-oxopropanoate (CAS 14214-10-9) is a diazo-functionalized β-ketoester of significant utility in synthetic organic chemistry. Its structure, featuring both a diazo group (–N₂) and a β-ketoester moiety, enables diverse and versatile reactivity, making it a valuable building block for the construction of complex molecules . The compound is commercially available with a purity of >98% . This reagent is particularly valued for its role in the synthesis of various azoles—five-membered heterocycles that are privileged motifs in drug design . One of the most common applications is in the formal [3+2] cycloaddition with nitriles, a reaction that provides efficient access to 1,3-oxazole derivatives . These oxazole cores are found in over 300 FDA-approved drugs and exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Furthermore, the compound can engage in reactions with amides via a metal carbene N-H insertion pathway, followed by cyclodehydration, to yield oxazoles regioisomeric to those obtained from the nitrile route . Beyond heterocycle synthesis, this compound undergoes a variety of other key transformations. It participates in cyclopropanation reactions with alkenes, undergoes the Wolff rearrangement to produce ketenes upon thermal or photochemical decomposition, and can insert into C-H, N-H, and O-H bonds as a carbene precursor . The compound can be synthesized via diazo transfer to ethyl 2-oxopropanoate (ethyl pyruvate) using reagents like tosyl azide under basic conditions . Modern, safer preparation methods have also been developed, including continuous flow processes that minimize the handling of potentially hazardous intermediates . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 3-diazo-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFADAFQNHSDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707922
Record name 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14214-10-9
Record name 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-diazo-2-oxopropanoate
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Preparation Methods

Classical Diazo Transfer Using Tosyl Azide

The most established method involves transferring a diazo group to ethyl 2-oxopropanoate (ethyl pyruvate) using tosyl azide (4-toluenesulfonyl azide) under basic conditions. The reaction proceeds via deprotonation of the α-carbonyl position, followed by nucleophilic attack on the azide reagent.

Procedure :

  • Ethyl 2-oxopropanoate (10 mmol) is dissolved in dichloromethane (10 mL).
  • Tosyl azide (12 mmol) and triethylamine (1.2 equiv) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12–24 hours.
  • The product is purified via column chromatography (cyclohexane/ethyl acetate).

Yield : 60–80%.

Mechanism :
$$
\text{RCOCO}2\text{Et} + \text{Tosyl-N}3 \xrightarrow{\text{Et}3\text{N}} \text{RC(N}2\text{)CO}2\text{Et} + \text{Tosyl-NH}2
$$

Modified Diazo Transfer Reagents

To address limitations of tosyl azide (e.g., hazardous by-products), nonafluorobutanesulfonyl azide and imidazolinium salts have been developed. These reagents offer improved stability and easier by-product removal.

Example :

  • Nonafluorobutanesulfonyl azide : Reactions proceed at ambient temperature in acetonitrile, yielding 75% with minimal purification.
  • 2-Azido-1,3-dimethylimidazolinium salts : These reagents decompose at >200°C, enhancing safety during large-scale synthesis.

Alternative Synthetic Routes

Continuous Flow Synthesis

A microreactor-based approach minimizes handling of hazardous intermediates. Ethyl 2-oxopropanoate, tosyl azide, and triethylamine are pumped through a PFA capillary under ultrasonication (40°C, 40 kHz), achieving 60% yield in 30 minutes.

Advantages :

  • Reduced exposure to explosive intermediates.
  • Scalable for industrial production.

Benzoylation/Debenzoylation Method

This two-step protocol, developed by Taber et al., involves:

  • Protecting ethyl 2-oxopropanoate with benzoyl chloride.
  • Performing diazo transfer followed by deprotection.

Yield : 65–70%.

Industrial Production and Scalability

Large-Scale Diazo Transfer

Industrial setups use continuous flow reactors to enhance mixing and temperature control. Key parameters include:

  • Solvent : Dichloroethane (DCE) for improved reagent solubility.
  • Catalyst : Silver triflimide (AgNTf$$_2$$) accelerates diazo transfer in <1 hour.

Table 1: Comparison of Industrial Methods

Method Reagents Conditions Yield By-Product Removal
Batch (Tosyl Azide) Tosyl azide, Triethylamine 25°C, 24 h 70% Moderate
Flow (Nonafluoro) Nonafluorobutanesulfonyl azide 40°C, 0.5 h 75% Easy
Catalytic (AgNTf$$_2$$) Silver triflimide 50°C, 1 h 80% High

Experimental Optimization

Solvent and Base Effects

  • Solvent : Dichloromethane outperforms THF or acetonitrile in yield (75% vs. 60%).
  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) increases reaction rate but requires precise stoichiometry.

Reaction Monitoring

FT-IR spectroscopy tracks the disappearance of the azide stretch (2100 cm$$^{-1}$$) and emergence of diazo peaks (2050 cm$$^{-1}$$).

Chemical Reactions Analysis

Scientific Research Applications

Key Chemical Reactions

Ethyl 3-diazo-2-oxopropanoate participates in several key reactions:

  • Cyclopropanation : Reacts with alkenes to form cyclopropanes.
  • Wolff Rearrangement : Decomposes thermally or photochemically to produce ketenes.
  • Carbene Insertion : Inserts into C-H, N-H, and O-H bonds to create new carbon-carbon or carbon-heteroatom bonds.

Chemistry

This compound is widely used as a reagent in the synthesis of complex organic molecules. It has been effectively employed in multicomponent reactions (MCRs) to produce structurally diverse compounds. For instance, it has been utilized in rhodium-catalyzed reactions to synthesize α,α,α-trisubstituted esters or amides.

Biology

In biological research, this compound has been explored for its potential to modify biomolecules and synthesize bioactive compounds. Studies indicate that diazo compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered metabolite levels. Additionally, they can influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

Medicine

In medicinal chemistry, this compound has been investigated for its role in developing pharmaceuticals and agrochemicals. Its derivatives have shown enhanced pharmacological properties in various case studies, demonstrating its relevance in drug development .

Case Study 1: Synthesis of Bioactive Compounds

A notable case study highlighted the use of this compound in synthesizing derivatives with improved pharmacological properties. Researchers successfully created compounds that exhibited significant biological activity through targeted modifications.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the inhibitory effects of diazo compounds on specific metabolic enzymes. By employing this compound in various assays, researchers were able to demonstrate its potential as a tool for studying metabolic pathways and enzyme regulation .

Mechanism of Action

The mechanism of action of ethyl 3-diazo-2-oxopropanoate primarily involves the generation of reactive carbene intermediates. These carbenes can insert into various bonds, facilitating the formation of new chemical structures. The diazo group (-N=N-) decomposes to release nitrogen gas, driving the formation of the carbene species .

Comparison with Similar Compounds

Nitropyridine-Substituted β-Ketoesters

Examples :

  • Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Yield: 50%)
  • Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Yield: 45%)

These derivatives, synthesized via nucleophilic substitution on nitropyridine precursors , lack the diazo group but feature electron-withdrawing nitro and chloro substituents on the pyridine ring. The nitro group enhances electrophilicity at the β-ketoester carbonyl, favoring nucleophilic attacks. However, their lower yields (45–50%) compared to ethyl 3-diazo-2-oxopropanoate (68%) suggest greater synthetic challenges due to steric or electronic effects of the nitropyridine moiety.

Property This compound Nitropyridine Derivatives
Functional Group Diazo (–N₂) Nitro (–NO₂), Chloro (–Cl)
Yield 68% 45–50%
Key Reactivity Carbene generation, cycloadditions Electrophilic substitutions

Cyclopropyl-Substituted β-Ketoesters

Examples :

  • Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate
  • Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate

These compounds, synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with benzyl halides , incorporate cyclopropyl and fluorobenzyl groups. Unlike this compound, these derivatives lack the diazo group, limiting their use in carbene-mediated transformations. Their synthesis requires strong bases (DIPEA) and lithium salts, contrasting with the milder conditions of diazo compound preparation.

Aryl-Substituted β-Ketoesters

Examples :

  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
  • Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Aryl-substituted β-ketoesters are widely used as intermediates in drug discovery. For instance, ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is valued for its role in synthesizing bioactive molecules . The fluorine atoms enhance metabolic stability and binding affinity in medicinal chemistry applications. Unlike this compound, these compounds lack the diazo group but benefit from aryl substituents that modulate electronic and steric properties.

Property This compound Aryl-Substituted Derivatives
Key Functional Group Diazo (–N₂) Aryl (e.g., fluorophenyl)
Applications Carbene chemistry, cycloadditions Drug intermediates, bioactivity

Other Diazo-Containing Compounds

Example :

  • Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate

This compound, synthesized via multistep reactions involving LiOH and 1,1'-carbonyldiimidazole , shares the diazo functionality with this compound. However, its piperidinyl and benzyloxyethyl substituents introduce complexity, enabling applications in Rh(II)-catalyzed reactions. The diazo group in both compounds serves as a carbene precursor, but the piperidinyl derivative’s steric bulk may limit reactivity compared to the simpler this compound.

Biological Activity

Ethyl 3-diazo-2-oxopropanoate is a diazo compound known for its diverse biological activities and applications in organic synthesis. This article provides an in-depth exploration of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound (CAS Number: 14214-10-9) is characterized by the presence of a diazo group (-N=N-) and an ester functional group. It is notable for its reactivity in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The molecular formula is C5H6N2O3C_5H_6N_2O_3 .

Target of Action
this compound acts primarily as a reactive electrophile in biochemical pathways. Its diazo group allows it to participate in bioorthogonal transformations and to modify biomolecules selectively .

Mode of Action
The compound undergoes several types of reactions, including:

  • Cyclopropanation : Reacting with alkenes to form cyclopropanes.
  • Wolff Rearrangement : Decomposing thermally or photochemically to produce ketenes.
  • Carbene Insertion : Inserting into C-H, N-H, and O-H bonds to form new carbon-carbon or carbon-heteroatom bonds .

This compound exhibits several key biochemical properties:

  • Reactivity : It can undergo a wide range of transformations, including cycloadditions and rearrangements.
  • Influence on Cellular Functions : Diazo compounds have been shown to affect cell signaling pathways, gene expression, and cellular metabolism .

1. Synthesis and Reaction Pathways

Recent studies have highlighted the utility of this compound in multicomponent reactions (MCRs). For example, it has been used in the synthesis of α,α,α-trisubstituted esters or amides through Rh-catalyzed reactions involving complex substrates . This demonstrates its potential in generating structurally diverse compounds efficiently.

2. Biological Activity Studies

This compound has been investigated for its biological effects in various models:

  • Inhibition Studies : Research indicates that diazo compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels .
  • Cellular Impact : Studies have shown that these compounds can influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

3. Case Studies

A notable case study involved the application of this compound in the synthesis of bioactive compounds. Researchers utilized this compound to create derivatives with enhanced pharmacological properties, demonstrating its relevance in medicinal chemistry .

Table: Summary of Key Properties and Reactions

Property/Reaction TypeDescription
Molecular FormulaC5H6N2O3C_5H_6N_2O_3
Main Functional GroupsDiazo group (-N=N-) and ester
Key ReactionsCyclopropanation, Wolff rearrangement, Carbene insertion
Biological EffectsModulation of enzyme activity, impact on cell signaling
ApplicationsSynthesis of pharmaceuticals, agrochemicals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-diazo-2-oxopropanoate, and how can reaction conditions influence yield?

  • This compound is typically synthesized via diazo transfer reactions. A modified procedure involves reacting ethyl 2-oxopropanoate derivatives with diazo-transfer agents like p-ABSA (p-acetamidobenzenesulfonyl azide) in the presence of a base (e.g., DBU) in acetonitrile. For example, Ethyl 2-diazopropanoate was synthesized in 47% yield using DBU and p-ABSA under reflux conditions . Key variables affecting yield include temperature, stoichiometry of the diazo-transfer agent, and reaction time. Lower temperatures (0–25°C) often minimize side reactions like dimerization.

Q. How should researchers characterize the stability of this compound under different storage conditions?

  • Diazo compounds are light- and heat-sensitive. Stability tests should include:

  • Thermal stability : Differential scanning calorimetry (DSC) to detect exothermic decomposition.
  • Photostability : Exposure to UV-Vis light (e.g., 365 nm) with periodic NMR monitoring for diazo group integrity.
  • Storage : Solutions in anhydrous solvents (e.g., THF, CH2Cl2) under inert gas (Ar/N2) at –18°C, as demonstrated for similar diazo compounds .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The diazo group (N2) exhibits no protons but deshields adjacent carbonyl carbons (~170–190 ppm). For example, Ethyl 2-diazopropanoate shows a carbonyl signal at 167 ppm .
  • IR Spectroscopy : A strong absorption band at ~2100–2200 cm<sup>−1</sup> (C≡N stretch of the diazo group).
  • X-ray Crystallography : Used to resolve stereoelectronic effects, as seen in related diazoamide structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in transition-metal-catalyzed reactions?

  • Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites for metal coordination (e.g., Rh(II) or Cu(I)). For instance, the diazo carbon’s electrophilicity and LUMO energy determine its propensity for cyclopropanation or C–H insertion. Comparative studies with analogs like Ethyl 2-diazopropanoate suggest that substituents on the carbonyl group modulate reactivity .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in asymmetric synthesis?

  • Contradictions often arise from competing reaction pathways (e.g., dimerization vs. catalysis). Systematic approaches include:

  • Kinetic studies : Varying catalyst loading (e.g., Rh2(OAc)4 at 1–5 mol%) to identify turnover-limiting steps.
  • Solvent screening : Polar aprotic solvents (e.g., DCE) enhance metal-carbene stability, while protic solvents may quench intermediates.
  • Additive optimization : Chelating agents (e.g., MgCl2) can suppress side reactions, as shown in Rh(II)-catalyzed syntheses .

Q. How do steric and electronic effects in this compound derivatives influence their biological activity?

  • Substituents on the diazo or carbonyl groups alter bioavailability and target binding. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes.
  • Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce metabolic degradation, as observed in bioactive trifluoropropanoate derivatives .
    • In vitro assays (e.g., enzyme inhibition) paired with Hammett σpara values can quantify structure-activity relationships (SAR).

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Explosivity risk : Small-scale calorimetry (ARC) to assess decomposition enthalpy.
  • Ventilation : Use fume hoods with blast shields, as diazo compounds may release N2 gas violently.
  • Quenching : Dilute with cold, inert solvents (e.g., hexane) and neutralize with aqueous ascorbic acid .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of this compound with its methyl or tert-butyl analogs?

  • Control variables : Fixed catalyst (e.g., Rh2(S-DOSP)4), solvent (toluene), and substrate (styrene).
  • Metrics : Enantiomeric excess (ee, via chiral HPLC), turnover number (TON), and reaction half-life.
  • Case study : tert-Butyl 3-diazo-2-oxopropanoate showed higher ee (92%) than ethyl derivatives (85%) in cyclopropanation due to reduced steric crowding .

Q. What methodologies address low reproducibility in diazo compound syntheses?

  • Standardization : Pre-drying solvents (MgSO4), using fresh diazo-transfer agents, and rigorous temperature control (±1°C).
  • In situ monitoring : ReactIR to track diazo group formation (2100–2200 cm<sup>−1</sup>).
  • Batch comparison : Parallel synthesis under identical conditions to isolate operator-dependent variables .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-diazo-2-oxopropanoate
Reactant of Route 2
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Ethyl 3-diazo-2-oxopropanoate

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